

A Comprehensive Technical Guide to 6-Methoxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Methoxy-1H-indole-3-carbaldehyde

Cat. No.: B1362167

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-1H-indole-3-carbaldehyde, a substituted indole derivative, is a pivotal building block in synthetic organic chemistry and medicinal chemistry. Its indole core, functionalized with a methoxy group at the 6-position and an aldehyde at the 3-position, offers a versatile scaffold for the synthesis of a wide array of biologically active molecules. The electron-donating nature of the methoxy group influences the reactivity of the indole ring, making it a subject of interest in the development of novel therapeutic agents. This guide provides an in-depth overview of its synthesis, properties, and applications, with a focus on its role in drug discovery and development. The Chemical Abstracts Service (CAS) number for this compound is 70555-46-3[1].

Physicochemical Properties

A summary of the key physicochemical properties of **6-Methoxy-1H-indole-3-carbaldehyde** is presented in the table below. This data is crucial for its handling, characterization, and application in various experimental settings.

Property	Value	Source
CAS Number	70555-46-3	PubChem
Molecular Formula	C ₁₀ H ₉ NO ₂	PubChem
Molecular Weight	175.18 g/mol	PubChem
IUPAC Name	6-methoxy-1H-indole-3-carbaldehyde	PubChem
Appearance	Pale-yellow to yellow-brown solid	Sigma-Aldrich
Melting Point	193°C to 199°C	Thermo Fisher Scientific[2]
InChI Key	JTEFJN1WWXTBMP- UHFFFAOYSA-N	PubChem
SMILES	COC1=CC2=C(C=C1)C(=CN2)C=O	PubChem

Synthesis of 6-Methoxy-1H-indole-3-carbaldehyde

The most common and efficient method for the synthesis of **6-Methoxy-1H-indole-3-carbaldehyde** is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic compound, in this case, 6-methoxyindole, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃)[2][3].

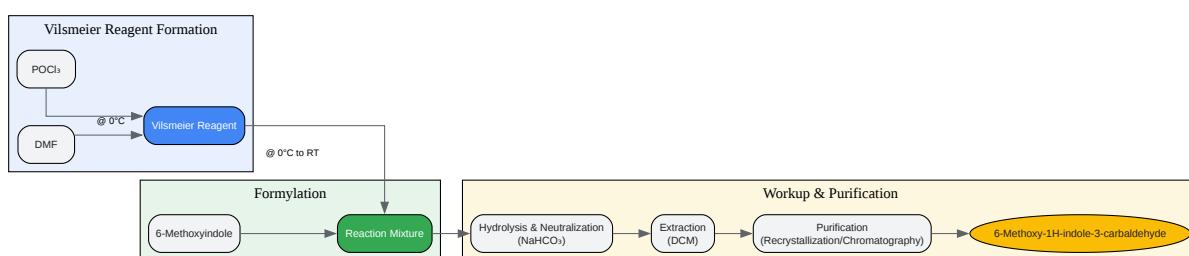
The causality behind this choice of reaction lies in the high reactivity of the C3 position of the indole ring towards electrophilic substitution, which is further enhanced by the electron-donating methoxy group at the C6 position. The Vilsmeier reagent acts as a mild electrophile, allowing for regioselective formylation at the desired position with high yields.

Experimental Protocol: Vilsmeier-Haack Formylation of 6-Methoxyindole

This protocol is a self-validating system, where successful synthesis can be confirmed by standard analytical techniques such as TLC, melting point determination, and spectroscopic

analysis.

Materials:


- 6-Methoxyindole
- N,N-Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride (POCl_3)
- Dichloromethane (DCM), anhydrous
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Standard workup and purification apparatus

Procedure:

- Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) in an ice bath. To this, add phosphorus oxychloride (POCl_3) dropwise with stirring. The reaction is exothermic and should be controlled to maintain a low temperature. Stir the mixture at 0°C for 30 minutes to allow for the complete formation of the chloromethyleneiminium salt (Vilsmeier reagent).

- Formylation Reaction: Dissolve 6-methoxyindole in anhydrous dichloromethane (DCM) in a separate flask. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acid and hydrolyze the intermediate iminium salt. Stir vigorously until the evolution of gas ceases.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume).
- Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO_4).
- Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. The crude **6-Methoxy-1H-indole-3-carbaldehyde** can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

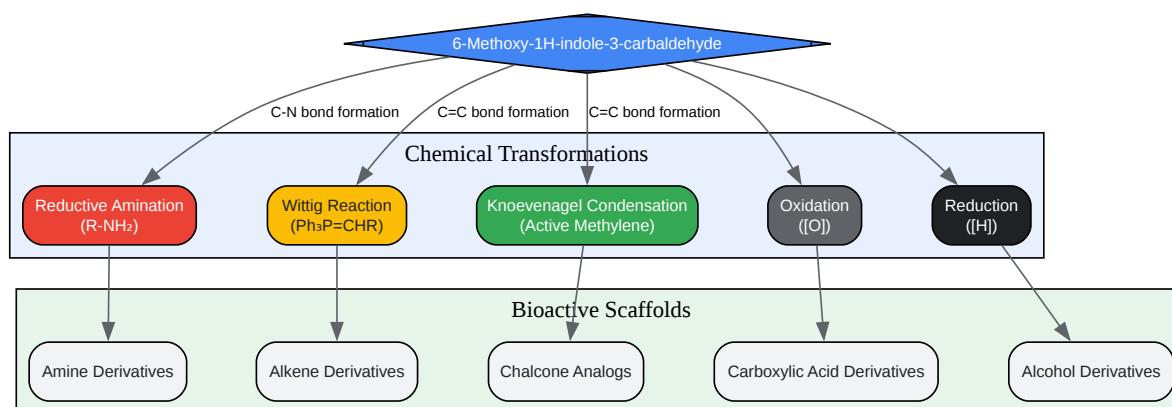
Caption: Vilsmeier-Haack synthesis workflow.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of the synthesized **6-Methoxy-1H-indole-3-carbaldehyde**.

- ^1H NMR (Proton Nuclear Magnetic Resonance): The ^1H NMR spectrum typically shows characteristic signals for the aldehyde proton (around 9.9-10.1 ppm), the indole NH proton (a broad singlet around 8.5-9.0 ppm), aromatic protons on the indole ring, and a singlet for the methoxy group protons (around 3.8-3.9 ppm)[4].
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The ^{13}C NMR spectrum will exhibit a signal for the carbonyl carbon of the aldehyde group (around 185 ppm), along with signals for the aromatic carbons of the indole ring and the methoxy carbon (around 55-56 ppm).

Applications in Research and Drug Discovery


6-Methoxy-1H-indole-3-carbaldehyde is a valuable precursor in the synthesis of a plethora of biologically active compounds. The aldehyde functionality serves as a handle for various chemical transformations, including but not limited to:

- Reductive amination: To introduce diverse amine side chains.
- Wittig and Horner-Wadsworth-Emmons reactions: For the formation of carbon-carbon double bonds.
- Condensation reactions: With active methylene compounds to form chalcone-like structures.
- Oxidation: To the corresponding carboxylic acid.
- Reduction: To the alcohol.

These transformations have led to the development of derivatives with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral

properties[5][6][7][8]. The methoxy group at the 6-position can modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Potential Derivatization Pathways for Drug Discovery

[Click to download full resolution via product page](#)

Caption: Derivatization pathways from the core scaffold.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **6-Methoxy-1H-indole-3-carbaldehyde**.

- Hazard Identification: This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. It may also be harmful if swallowed.
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. When handling the solid, a dust mask or respirator should be used to avoid inhalation[9].

- Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[10].
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents[11].
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Methoxy-1H-indole-3-carboxaldehyde | C₁₀H₉NO₂ | CID 907214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. soc.chim.it [soc.chim.it]
- 6. derpharmacemica.com [derpharmacemica.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.ca [fishersci.ca]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 6-Methoxy-1H-indole-3-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1362167#6-methoxy-1h-indole-3-carbaldehyde-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com